N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
Description
The compound N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide features a 2,5-difluorophenyl group linked via an acetamide moiety to a pyridine ring substituted with a trifluoromethyl (-CF₃) group and a sulfanyl (-S-) bridge. This structure combines electron-withdrawing fluorine atoms and the -CF₃ group, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N2OS/c15-9-2-3-10(16)11(5-9)21-12(22)7-23-13-4-1-8(6-20-13)14(17,18)19/h1-6H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQDAOVCIXKXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps:
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Formation of the Pyridinyl Sulfanyl Intermediate
Starting Materials: 5-(trifluoromethyl)-2-pyridinethiol and an appropriate acylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.
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Coupling with 2,5-difluoroaniline
Starting Materials: The intermediate from the first step and 2,5-difluoroaniline.
Reaction Conditions: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as DMF (dimethylformamide).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent at controlled temperatures.
Products: Oxidized derivatives, potentially altering the sulfur or nitrogen functionalities.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the pyridinyl or phenyl rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents with a base to facilitate the substitution.
Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its fluorinated groups which often enhance biological activity.
Biochemical Research: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its chemical stability and potential biological activity.
Polymer Science: Incorporation into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modifying their activity. The fluorinated groups can enhance binding affinity and selectivity.
Catalysis: As a ligand, it can stabilize transition states or intermediates, thereby influencing the rate and outcome of catalytic reactions.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Heterocyclic Core: The target compound and ’s analog share a pyridine core, whereas ’s compound uses a pyrimidine ring. Goxalapladib () employs a 1,8-naphthyridine core, which increases aromatic surface area and may enhance interactions with hydrophobic enzyme pockets .
Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and Goxalapladib, this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Sulfanyl vs. Sulfonyl: The target compound’s sulfanyl group (-S-) is less polar than the sulfonyl (-SO₂-) group in ’s analog, affecting solubility and membrane permeability .
Biological Activity :
- Cytohesin inhibitors (e.g., Compound 51) often rely on triazole and phenylthio groups for target engagement, while Goxalapladib’s naphthyridine-acetamide structure targets atherosclerosis via phospholipase A2 inhibition .
Biological Activity
N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 335.29 g/mol. The presence of fluorine atoms contributes to its lipophilicity and may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit activity through the modulation of various biological pathways:
- Inhibition of Protein Kinases : Similar structures have been shown to inhibit c-Met protein kinase, which is implicated in cancer progression and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- GABA Receptor Modulation : Some derivatives have demonstrated GABA_A allosteric modulating activity, suggesting potential applications in neuropharmacology for conditions like anxiety or epilepsy .
Table 1: Biological Activities and IC50 Values
| Activity Type | Compound Variant | IC50 Value (µM) | Reference |
|---|---|---|---|
| c-Met Inhibition | N-(2,5-difluorophenyl)-... | 0.005 | |
| GABA_A Modulation | Derivative A | 0.01 | |
| BACE-1 Inhibition | Derivative B | 0.03 |
Case Studies
- Cancer Treatment : In a study evaluating the anti-cancer properties of similar compounds, it was found that the inhibition of c-Met resulted in significant tumor regression in xenograft models of non-small cell lung cancer (NSCLC). The compound showed promise as a therapeutic agent by reducing tumor size and increasing survival rates in treated animals .
- Neuropharmacological Applications : Another investigation into GABA_A receptor modulators highlighted that certain derivatives exhibited anxiolytic effects in rodent models. These effects were attributed to enhanced GABAergic transmission, leading to decreased anxiety-like behaviors .
Discussion
The biological activity of this compound appears promising based on preliminary studies involving similar compounds. Its potential as a therapeutic agent in oncology and neurology warrants further investigation through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
